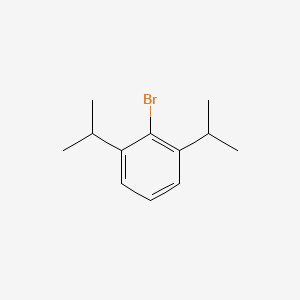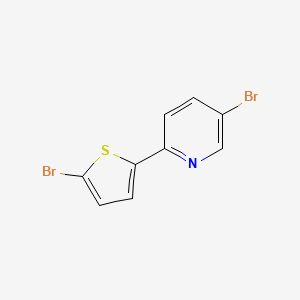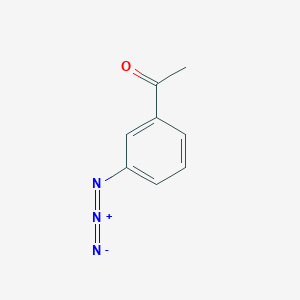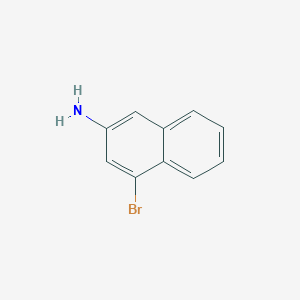
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl
描述
4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13BrO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and methoxy groups at the 2 and 6 positions
作用机制
Target of Action
The primary target of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the organoboron compound (like 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl) transfers its organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond, a critical step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of biaryl compounds, which are key structures in many organic compounds .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biological system in which it is used .
Result of Action
The primary result of the action of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl are influenced by several environmental factors. For instance, the compound is air- and moisture-stable, and thermally stable . These properties make it suitable for use in a variety of chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether
Major Products:
Substitution: 4’-Amino-2,6-dimethoxy-1,1’-biphenyl
Oxidation: 4’-Bromo-2,6-dimethoxybenzaldehyde
Reduction: 2,6-Dimethoxy-1,1’-biphenyl
科学研究应用
4’-Bromo-2,6-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: It is used as a probe to study biological pathways and interactions.
相似化合物的比较
- 4-Bromo-2,6-dimethoxybenzaldehyde
- 4-Bromo-2,5-dimethoxy-1,1’-biphenyl
- 4-Bromo-2-fluoro-2’,6’-dimethoxy-1,1’-biphenyl
Comparison: 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and applications. Compared to 4-Bromo-2,6-dimethoxybenzaldehyde, it has a biphenyl core that provides additional stability and potential for further functionalization. The presence of the methoxy groups at the 2 and 6 positions also makes it distinct from other biphenyl derivatives, affecting its electronic properties and reactivity.
属性
IUPAC Name |
2-(4-bromophenyl)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-4-3-5-13(17-2)14(12)10-6-8-11(15)9-7-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWPUEAMHLXATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)








